(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a tert-butyl carbamate group at position 1, an amino group at position 3 (R-configuration), and a hydroxy group at position 5 (S-configuration). Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol . The stereochemical arrangement (3R,5S) makes it a chiral building block in pharmaceutical synthesis, particularly for designing protease inhibitors or receptor-targeted molecules.
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932513-59-1 | |
| Record name | (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor compound using a biological catalyst, such as a recombinant keto reductase, in the presence of cofactors like NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol . The reaction is conducted in an aqueous buffer solution with a pH between 6.0 and 9.0 .
Industrial Production Methods
Industrial production of this compound often employs similar biocatalytic methods due to their high efficiency and selectivity. The use of recombinant enzymes allows for the production of the compound under mild conditions, avoiding the need for harsh chemicals and extreme temperatures .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can further modify the compound, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to maintain the integrity of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential role in enzyme catalysis and as a substrate for various biochemical reactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its high selectivity and efficiency in biocatalytic processes make it a valuable component in green chemistry initiatives .
Mechanism of Action
The mechanism of action of (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. By interacting with these targets, it can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Stereochemical and Reactivity Differences
- Stereoisomerism : The (3R,5R)-isomer (CAS 1433178-03-0) differs in spatial configuration from the target (3R,5S) compound. Such stereochemical variations significantly influence biological activity, as seen in drug-receptor interactions (e.g., enantioselective binding to enzymes) .
- Reactivity: The trifluoroacetylated analog (CAS 2331211-40-4) exhibits reduced nucleophilicity at the amino group due to electron-withdrawing effects, making it less reactive in acylation reactions compared to the target compound. Fluorinated analogs (e.g., CAS 1932056-72-8 ) display enhanced thermal and metabolic stability, attributed to the strong C-F bond.
Biological Activity
(3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate, is a piperidine derivative with significant biological implications. Its molecular formula is C10H20N2O3, with a molecular weight of 216.28 g/mol and a CAS number of 1932513-59-1. This compound has garnered attention for its potential applications in pharmaceuticals and biological research.
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| CAS Number | 1932513-59-1 |
| Purity | ≥ 97% |
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The compound acts as a modulator of neurotransmitter systems , particularly influencing the pathways associated with serotonin and dopamine . Its hydroxyl and amino groups facilitate hydrogen bonding, enhancing its interaction with receptor sites.
Antidepressant Effects
Research indicates that this compound exhibits antidepressant-like effects in animal models. In a study involving mice subjected to chronic stress, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test (FST) and tail suspension test (TST). These findings suggest that it may enhance serotonergic transmission or modulate neuroplasticity mechanisms linked to mood regulation.
Neuroprotective Properties
The neuroprotective potential of this compound has been evaluated in vitro using neuronal cell cultures exposed to oxidative stress. The compound demonstrated a capacity to reduce cell death and preserve mitochondrial function, indicating its role as an antioxidant agent. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Activity
Preliminary studies have shown that this compound can inhibit pro-inflammatory cytokine production in activated microglia. By attenuating the release of TNF-alpha and IL-6, it may help mitigate neuroinflammation, which is often implicated in chronic neurological disorders.
Case Study 1: Antidepressant Efficacy
In a controlled experiment involving 30 mice, the administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in a statistically significant decrease in immobility time during behavioral tests compared to control groups treated with saline. The higher dose exhibited effects comparable to standard antidepressants like fluoxetine.
Case Study 2: Neuroprotection Against Oxidative Stress
A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with the compound at concentrations ranging from 50 µM to 200 µM significantly reduced oxidative stress markers. Cells treated with the compound showed improved viability and decreased levels of reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions.
Q & A
Q. Q1. What are the standard synthetic routes for preparing (3R,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester, and how are stereochemical outcomes controlled?
The compound is typically synthesized via multi-step protocols involving:
- Selective functional group protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the piperidine nitrogen, often using Boc anhydride under basic conditions .
- Acylation and reduction : Hydroxyl and amino groups are installed via stereoselective reactions, such as enzymatic resolution or chiral auxiliary-mediated synthesis, to ensure the (3R,5S) configuration .
- Deprotection : Final Boc removal under acidic conditions (e.g., HCl in dioxane) yields the free amine .
Key validation : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm stereochemistry and purity .
Basic Analytical Methods
Q. Q2. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?
- NMR spectroscopy : H and C NMR resolve stereochemistry and confirm substituent positions (e.g., hydroxy and amino groups on C3 and C5) .
- Chiral HPLC : Essential for enantiomeric excess (ee) determination, particularly when synthesizing intermediates with multiple stereocenters .
- Mass spectrometry : HRMS validates molecular weight and detects impurities from incomplete protection/deprotonation steps .
Intermediate Reactivity and Stability
Q. Q3. How do reaction conditions influence the stability of the tert-butyl ester group during downstream transformations?
The Boc group is stable under basic and mildly acidic conditions but hydrolyzes under strong acids (e.g., TFA) or prolonged heating. For example:
- Acid sensitivity : Avoid trifluoroacetic acid (TFA) during early stages to prevent premature deprotection .
- Thermal stability : Reactions above 80°C may degrade the ester, necessitating low-temperature acylation protocols .
Mitigation : Monitor reactions via thin-layer chromatography (TLC) or in situ IR spectroscopy .
Advanced Stereochemical Control
Q. Q4. What strategies are employed to resolve contradictions in stereochemical outcomes reported for similar piperidine derivatives?
Discrepancies in stereochemistry often arise from:
- Solvent polarity effects : Polar aprotic solvents (e.g., DMF) favor equatorial positioning of substituents, while non-polar solvents may lead to axial conformers .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) improve enantioselectivity in hydroxylation or amination steps .
Case study : In a 2023 study, conflicting diastereomer ratios were resolved by switching from batch to flow reactors, which enhanced temperature control and reduced racemization .
Stability Under Stress Conditions
Q. Q5. How does the compound behave under oxidative or hydrolytic stress, and what degradation products are observed?
- Oxidative stress : Exposure to peroxides or metal catalysts (e.g., Fe) oxidizes the hydroxyl group to a ketone, forming a 3-amino-5-oxo-piperidine derivative .
- Hydrolytic degradation : Prolonged aqueous acidic conditions cleave the Boc group, yielding 3-amino-5-hydroxypiperidine, which may cyclize to form lactams .
Analytical validation : LC-MS with UV detection at 254 nm identifies degradation pathways .
Advanced Applications in Drug Development
Q. Q6. How is this compound utilized as a precursor in kinase inhibitor or protease inhibitor synthesis?
The piperidine scaffold serves as a core structure in bioactive molecules:
- Kinase inhibitors : The amino and hydroxyl groups participate in hydrogen bonding with ATP-binding pockets. For example, a 2024 study incorporated this intermediate into a Bruton’s tyrosine kinase (BTK) inhibitor via Suzuki-Miyaura coupling .
- Protease inhibitors : The tert-butyl ester enhances solubility for cell-based assays, while the amino group is functionalized with electrophilic warheads (e.g., boronic acids for proteasome inhibition) .
Methodological Optimization for Scale-Up
Q. Q7. What challenges arise during scale-up synthesis, and how are they addressed?
- Purification bottlenecks : Column chromatography becomes impractical; switch to crystallization (e.g., using ethyl acetate/hexane mixtures) for large batches .
- Byproduct formation : Over-alkylation at the piperidine nitrogen is mitigated by using bulky bases (e.g., DIPEA) to sterically hinder unwanted substitutions .
- Flow chemistry : Continuous flow systems reduce reaction times and improve yield consistency compared to batch processes .
Data Contradictions in Biological Assays
Q. Q8. How can conflicting bioactivity data for derivatives of this compound be reconciled?
Discrepancies may stem from:
- Solubility variations : Tert-butyl esters improve solubility in DMSO but may precipitate in aqueous buffers, leading to false negatives. Use surfactants (e.g., Tween-20) to stabilize solutions .
- Metabolic instability : Rapid ester hydrolysis in cell cultures can mask efficacy. Replace the Boc group with stable alternatives (e.g., benzyl carbamates) for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
